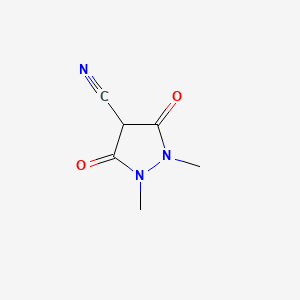
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile is a heterocyclic compound featuring a pyrazolidine ring with two methyl groups and two keto groups at positions 3 and 5, and a nitrile group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with a suitable dicarbonyl compound, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the nitrile group.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolidine derivatives.
科学研究应用
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
1,2-Dimethyl-3,5-dioxopyrazolidine: Lacks the nitrile group, leading to different reactivity and applications.
3,5-Dimethyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a pyrazolidine ring, resulting in different chemical properties.
Pyrazolo[3,4-d]pyrimidine: A fused ring system with different biological activities.
Uniqueness
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile is unique due to the presence of both keto and nitrile groups on the pyrazolidine ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
1,2-dimethyl-3,5-dioxopyrazolidine-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O2/c1-8-5(10)4(3-7)6(11)9(8)2/h4H,1-2H3 |
InChI 键 |
YWMVQEHPIZSXEW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(C(=O)N1C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


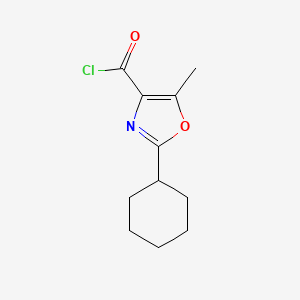

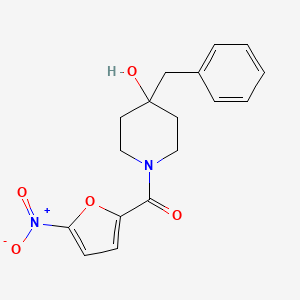

![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
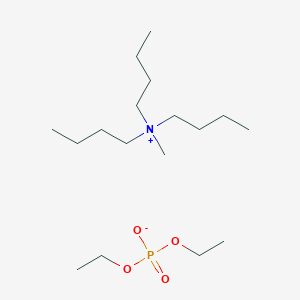
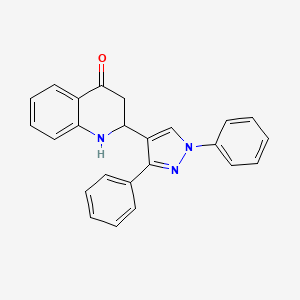
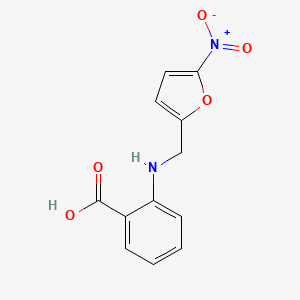
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)



